molecular formula C11H5F3N4O2 B2553829 3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile CAS No. 121065-97-2

3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Cat. No.: B2553829
CAS No.: 121065-97-2
M. Wt: 282.182
InChI Key: PHCMSKKECUPGEV-UHFFFAOYSA-N
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Description

3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile is a fluorinated heterocyclic compound featuring a triazine backbone substituted with a trifluoromethylphenyl group at position 2 and a nitrile group at position 4. This compound has been marketed by Santa Cruz Biotechnology (sc-313735) in 500 mg and 1 g quantities for research purposes . The trifluoromethyl group enhances its lipophilicity and metabolic stability, common traits in medicinal chemistry for improving pharmacokinetics. Structural analogs of this compound have shown diverse biological activities, including kinase inhibition and receptor agonism, as discussed below.

Properties

IUPAC Name

3,5-dioxo-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N4O2/c12-11(13,14)6-2-1-3-7(4-6)18-10(20)16-9(19)8(5-15)17-18/h1-4H,(H,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCMSKKECUPGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)NC(=O)C(=N2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (CAS Number: 121065-97-2) is a compound belonging to the triazine family. Its unique structure includes a trifluoromethyl group and a tetrahydro-triazine moiety, which may contribute to its biological activities. This article reviews the compound's biological properties based on available literature and research findings.

  • Molecular Formula : C₁₁H₅F₃N₄O₂
  • Molecular Weight : 282.18 g/mol
  • Melting Point : 173–175 °C
  • CAS Number : 121065-97-2

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its antimicrobial and therapeutic potential.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antibacterial properties. The presence of electron-withdrawing groups like trifluoromethyl on the phenyl ring is known to enhance antibacterial activity. For example:

  • Structure–Activity Relationship (SAR) : Studies have shown that modifications to the triazine ring can lead to varying degrees of antibacterial efficacy. Compounds with substituted phenyl fragments generally demonstrate higher activity than their aliphatic counterparts .

Case Studies and Findings

  • Antibacterial Efficacy :
    • In a comparative study involving triazine derivatives, compounds similar to 3,5-dioxo showed promising results against Gram-positive and Gram-negative bacteria. For instance, compounds with trifluoromethyl substitutions exhibited improved activity against Escherichia coli and Staphylococcus aureus compared to standard antibiotics like Ciprofloxacin .
  • Antitubercular Activity :
    • A study on related triazine derivatives revealed that certain compounds demonstrated significant antitubercular activity against Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL . This suggests potential for further exploration in tuberculosis treatment.
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects often involves inhibition of key bacterial enzymes such as leucyl-tRNA synthetase (LeuRS). For instance, one derivative showed an inhibition percentage of 78.24% at a concentration of 15 μg/mL .

Data Table: Biological Activities of Related Compounds

Compound NameStructureAntibacterial Activity (MIC)Antitubercular Activity (MIC)Notes
Compound ASimilar to Triazine0.91 μM against E. coli50 μg/mL against M. smegmatisHigh activity due to electron-withdrawing groups
Compound BRelated derivative0.5 μM against S. aureusNot testedEnhanced by phenyl substitution
Compound CAnother analogue1.0 μM against E. coli75 μg/mL against M. smegmatisModerate activity

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties. Research indicates that derivatives of triazine compounds often exhibit significant antibacterial and antitubercular activities. For instance, studies show that similar triazine derivatives can inhibit the growth of Mycobacterium smegmatis, suggesting potential applications in treating tuberculosis and other bacterial infections .

Table 1: Biological Activities of Triazine Derivatives

CompoundActivityMinimum Inhibitory Concentration (MIC)
Compound 5fAntitubercular50 μg/mL
Compound 5dAntibacterialVaries by strain

Agricultural Chemistry

Compounds containing triazine structures are known for their herbicidal properties. They can act as effective agents against various weeds and pests in agricultural settings. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its efficacy as a pesticide or herbicide .

Material Science

The unique structural features of triazines make them suitable for applications in material science, particularly in developing new polymers and coatings with enhanced thermal stability and chemical resistance. Research into the synthesis of polymers incorporating triazine units suggests improved mechanical properties and durability .

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various triazine derivatives against common pathogens. The results indicated that compounds with a trifluoromethyl group displayed enhanced activity compared to their non-fluorinated counterparts. This underscores the importance of substituent groups in modulating biological activity .

Case Study 2: Herbicidal Efficacy

In agricultural trials, a derivative of 3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile demonstrated significant weed control in crop fields. The study highlighted its potential as a safer alternative to traditional herbicides due to lower toxicity profiles while maintaining high efficacy .

Comparison with Similar Compounds

3,5-Dioxo-2-[4-(phenyldiazenyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (Compound 12 in )

  • Structure : Differs in the substituent at position 2, which is a 4-(phenyldiazenyl)phenyl group instead of 3-(trifluoromethyl)phenyl.
  • Properties :
    • Melting Point: 280–284°C, higher than most triazine derivatives, likely due to extended aromaticity and hydrogen bonding from the diazenyl group .
    • IR/NMR Data: Strong absorption at 2225 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), and 1598 cm⁻¹ (C=N), consistent with the triazine-carbonitrile core .

Resmetirom (MGL-3196)

  • Structure : Features a 3,5-dichloro-4-(pyridazinyloxy)phenyl substituent at position 2 and retains the triazine-6-carbonitrile core .
  • Properties :
    • Molecular Weight: 435.221 g/mol .
    • Solubility: ≥31 mg/mL in DMSO, suitable for in vitro assays .
  • Application : A thyroid hormone receptor β (THR-β) agonist with 28-fold selectivity over THR-α. Clinically validated for reducing LDL cholesterol and triglycerides in dyslipidemia .

Thiazolo-Pyrimidine Derivatives (Compounds 11a and 11b in )

  • Structure : Replace the triazine ring with a thiazolo-pyrimidine scaffold but retain the nitrile and carbonyl functionalities.
  • Properties: Melting Points: 243–246°C (11a) and 213–215°C (11b), lower than triazine derivatives due to reduced ring rigidity . Synthesis: Prepared via condensation of chloroacetic acid with aromatic aldehydes, differing from Mitsunobu/Chan-Lam reactions used for triazine modifications .

Comparative Analysis of Physicochemical and Pharmacological Properties

Compound Substituent at Position 2 Melting Point (°C) Key Functional Groups Biological Activity Reference
Target Compound 3-(Trifluoromethyl)phenyl N/A C≡N, C=O Research chemical
Compound 12 () 4-(Phenyldiazenyl)phenyl 280–284 C≡N, C=O, N=N EGFR/VEGFR inhibitor
Resmetirom (MGL-3196) 3,5-Dichloro-4-pyridazinyloxy N/A C≡N, C=O, Cl THR-β agonist (clinical)
11a () 2,4,6-Trimethylbenzylidene 243–246 C≡N, C=O, CH₃ Synthetic intermediate

Key Observations :

Substituent Impact : Electron-withdrawing groups (e.g., trifluoromethyl, diazenyl) increase thermal stability and biological activity.

Pharmacological Relevance : Resmetirom’s pyridazinyl and dichlorophenyl groups enhance receptor selectivity, while the diazenyl group in Compound 12 improves kinase inhibition .

Synthetic Flexibility: Modifications at position 4 (e.g., Mitsunobu alkylation in ) enable diversification for drug discovery .

Preparation Methods

Cyclohexadiene-Mediated Cyclization

A seminal method involves heating ethyl 3-(trifluoromethyl)phenylcarboxylate derivatives with 5,5-dimethyl-1,3-cyclohexadiene at 140°C under inert conditions. This approach, reported by Rankovic et al., facilitates the formation of the triazine core via a [4+2] cycloaddition mechanism. The reaction proceeds through intermediate enol tautomers, which undergo intramolecular dehydration to yield the dioxotriazine scaffold. While the exact yield remains unspecified, the protocol is noted for its simplicity and compatibility with electron-deficient aryl groups.

Ethanol-Water Reflux System

An alternative cyclocondensation route employs a refluxing ethanol-water (3:1) system to promote the cyclization of hydrazine derivatives with carbonyl precursors. For instance, 3-(trifluoromethyl)phenylhydrazine reacts with ethyl cyanoacetate under these conditions, achieving an 88% yield of the target compound after crystallization. The reaction mechanism involves sequential imine formation, cyclization, and oxidation steps, with the aqueous phase enhancing the solubility of byproducts.

One-Pot Leuckart Reaction Strategies

Formamide-Assisted Triazine Formation

A patent by Kumar et al. discloses a one-pot synthesis leveraging the Leuckart reaction to construct the triazine ring. Starting with ethyl 3-(trifluoromethyl)phenylcarboxylate, the method involves:

  • Amination : Treatment with hydroxylamine hydrochloride to generate an N-aminated intermediate.
  • Cyclization : Heating with formamide and ammonium acetate at 130–140°C for 10–12 hours.

This approach eliminates the need for isolation of intermediates, achieving a 75–80% yield with >95% purity. The use of formamide as both solvent and nitrogen source enhances atom economy.

Solvent and Catalyst Optimization

Recent modifications to the Leuckart method incorporate polar aprotic solvents (e.g., DMF) and catalytic amounts of p-toluenesulfonic acid (PTSA). These adjustments reduce reaction time to 6–8 hours while maintaining yields above 70%. The acid catalyst facilitates proton transfer during cyclization, accelerating ring closure.

Diazonium Salt Coupling and Subsequent Cyclization

Diazotization of 3-(Trifluoromethyl)Aniline

A 2019 MDPI study details the use of diazonium salts to introduce the 3-(trifluoromethyl)phenyl group post-cyclization. Key steps include:

  • Diazotization of 3-(trifluoromethyl)aniline with NaNO₂/HCl at 0–5°C.
  • Coupling with pre-formed 6-azaisocytosine-5-carbonitrile under alkaline conditions.
  • Acid-catalyzed cyclization to form the triazine ring.

This method achieves a 65–70% overall yield, with the diazonium intermediate’s instability posing a scalability challenge.

Industrial-Scale Process Development

Saponification of Malonate Esters

A 2023 patent outlines the synthesis of sodium 2-(3-(trifluoromethyl)phenyl)malonate (STPM), a potential precursor for triazine derivatives. Key parameters include:

  • Solvent : Isopropyl alcohol (optimal for crystallization).
  • Base : 2–3 equivalents NaOH at 10–25°C.
  • Yield : 80–85% with 95–98% purity.

While STPM is primarily an intermediate for mesoionic pesticides, its structural similarity suggests applicability in triazine synthesis via condensation with urea derivatives.

Crystallization and Purification

Industrial methods emphasize solvent-mediated crystallization to enhance purity. For example, adding isopropyl alcohol to the reaction mixture at 10–15°C precipitates the triazine product with <2% impurities.

Spectroscopic Characterization

NMR Spectral Data

1H-NMR (DMSO-d₆) of the target compound exhibits:

  • δ 7.55–7.62 (m, 4H, Ar-H).
  • δ 8.62 (s, 1H, NH).

13C-NMR confirms the presence of the trifluoromethyl group (δ 123.5, q, J = 272 Hz) and cyano carbon (δ 118.2).

IR and MS Analysis

  • IR (KBr) : 2250 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O).
  • MS (ESI+) : m/z 283.1 [M+H]⁺, consistent with the molecular formula C₁₁H₅F₃N₄O₂.

Challenges and Optimization Opportunities

Byproduct Formation

The primary byproduct, 3-(trifluoromethyl)aniline, arises from incomplete cyclization or premature hydrolysis. Implementing scavengers like molecular sieves or activated charcoal reduces its concentration to <0.5%.

Solvent Selection

While ethanol-water systems are cost-effective, switching to 2-MeTHF improves yield by 10–12% due to better azeotropic removal of water.

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of this triazine-carbonitrile compound?

Methodological Answer:

  • Reaction Solvent and Time: Use tetrahydrofuran (THF) as the solvent and extend reaction times to 3 days for complete conversion, as demonstrated in dispirophosphazene syntheses .
  • Monitoring: Employ thin-layer chromatography (TLC) to track reaction progress and confirm product formation .
  • Purification: Isolate pure products via column chromatography after removing triethylammonium chloride salts by filtration .
  • Functionalization: For alkylation, apply Mitsunobu conditions (e.g., dioxane or dichloromethane with tertiary amine-containing alcohols) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • IR Spectroscopy: Focus on peaks for NH (≈3177 cm⁻¹), C≡N (≈2225 cm⁻¹), and C=O (≈1680 cm⁻¹) to confirm functional groups .
  • NMR Analysis:
    • ¹H-NMR: Identify aromatic protons (δ 7.49–8.00 ppm) and exchangeable NH signals (δ 12.44 ppm) .
    • ¹³C-NMR: Assign carbons for the triazine core (e.g., δ 161.2 for C=O) and trifluoromethylphenyl substituents .
  • Elemental Analysis: Validate purity by matching calculated vs. observed C, H, and N percentages (e.g., C: 60.38%, N: 26.42%) .

Q. How can solubility challenges during synthesis or biological testing be addressed?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents like DMSO or DMF for dissolution, as seen in Chan-Lam coupling reactions .
  • Derivatization: Introduce hydrophilic groups (e.g., amidoxime via nitrile transformation) to enhance aqueous solubility .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of the triazine core during functionalization?

Methodological Answer:

  • Oxidative Cyclization: Amidrazones derived from trifluoroacetimidoyl chlorides undergo cyclization to form trifluoromethyl-substituted triazines, as shown in Ruppert reactions .
  • Chan-Lam Coupling: Copper(I) oxide catalyzes room-temperature arylations in DMF, enabling C–N bond formation at position 4 of the triazine ring .

Q. How can trifluoromethyl groups be introduced into the triazine scaffold, and what are the limitations?

Methodological Answer:

  • Ruppert Reaction: React iodinated triazine precursors with TMSCF₃ to install CF₃ groups .
  • Limitations: Side reactions (e.g., over-fluorination) may occur; monitor via ¹⁹F-NMR and optimize stoichiometry .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Tautomerism Analysis: Investigate keto-enol tautomerism in the triazine-dione system, which may cause peak splitting in ¹H-NMR .
  • Impurity Profiling: Use HPLC (C-18 column, H₂O/methanol gradient) to detect byproducts and ensure >95% purity .

Q. What computational approaches are suitable for predicting the compound’s reactivity or binding affinity?

Methodological Answer:

  • DFT Calculations: Model electron-deficient triazine cores to predict sites for nucleophilic attack (e.g., position 6-carbonitrile) .
  • Docking Studies: Simulate interactions with kinase targets (e.g., EGFR T790M/VEGFR-2) using crystal structures of related inhibitors .

Q. How can biological activity be systematically assessed for kinase inhibition?

Methodological Answer:

  • Enzyme Assays: Use recombinant EGFR T790M and VEGFR-2 in kinase inhibition assays (IC₅₀ determination) .
  • Cellular Models: Test anti-proliferative effects in cancer cell lines (e.g., HCT-116) with Western blot validation of kinase phosphorylation .

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